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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455 Get Quote

For researchers in circadian biology, metabolism, and drug discovery, synthetic REV-ERB

agonists are invaluable tools for probing the physiological functions and therapeutic potential of

the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of

the core circadian clock and play vital roles in regulating gene expression involved in

metabolism and inflammation.[1] This guide provides an objective comparison of SR9011
hydrochloride with other notable REV-ERB agonists, supported by experimental data, to aid

researchers in selecting the appropriate chemical tool for their studies.

The development of synthetic ligands for these receptors began with first-in-class probes like

GSK4112. Subsequent research led to the development of more potent successors, SR9009

and SR9011, which offered improved pharmacokinetic profiles suitable for in vivo studies.[1][2]

More recent advancements have introduced compounds like STL1267, which demonstrates

even higher affinity and specificity.[2][3]

Signaling Pathway of REV-ERB Agonists
REV-ERB agonists function by binding to the ligand-binding domain of the REV-ERBα and

REV-ERBβ receptors. This binding event induces a conformational change that enhances the

recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone

deacetylases (HDACs).[1] The NCoR/HDAC3 complex then leads to the transcriptional

repression of REV-ERB target genes.[2] A primary target of this repression is the core clock

gene Bmal1.[1][4]
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Caption: REV-ERB agonist signaling pathway.
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Quantitative Comparison of REV-ERB Agonists
The following table summarizes key quantitative data for SR9011 hydrochloride and other

REV-ERB agonists, allowing for a direct comparison of their performance characteristics.

SR9009 and SR9011 show a significant improvement in potency and efficacy over the

pioneering agonist, GSK4112.[1] While structurally similar, SR9011 was developed as an

improved version of SR9009, with some research suggesting it has better bioavailability.[5][6]

[7] Newer compounds like STL1267 and SR12418 offer even greater potency.[8][9]
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Parameter SR9011 SR9009 GSK4112 STL1267

Target(s)
REV-ERBα,

REV-ERBβ

REV-ERBα,

REV-ERBβ

REV-ERBα,

REV-ERBβ

REV-ERBα,

REV-ERBβ

Mechanism of

Action

Agonist;

enhances NCoR

co-repressor

recruitment[1]

Agonist;

enhances NCoR

co-repressor

recruitment[1]

Agonist;

enhances NCoR

co-repressor

recruitment[1]

Agonist;

enhances NCoR

co-repressor

recruitment[10]

Potency (REV-

ERBα IC50)
~790 nM[1][11] ~670 nM[1]

~400 nM (EC50)

[12]
~160 nM (Ki)[8]

Potency (REV-

ERBβ IC50)
~560 nM[8][11] ~800 nM[1] Limited activity[1] High Affinity

Potency (Bmal1

Repression

IC50)

~620 nM[1] ~710 nM[1] Limited activity[1]
More efficient

than SR9009[2]

In Vivo Activity

Sufficient

pharmacokinetic

properties for in

vivo use[1][13]

Sufficient

pharmacokinetic

properties for in

vivo use[1][2]

Poor systemic

exposure, not

suitable for most

in vivo studies[1]

[2]

Shows in vivo

potency and

improved

pharmacokinetic

s[2][14]

Known Off-

Targets

Liver X Receptor

(LXR)[15]

Liver X Receptor

(LXR), other

REV-ERB-

independent

effects[2][15]

-

High specificity,

weak binding to

two other

NRs[14]

Bioavailability

Designed for

improved

bioavailability

over SR9009[5]

[6]

Poor oral

bioavailability[16]

Poor

pharmacokinetic

profile[2]

Orally

bioavailable[17]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://www.researchgate.net/publication/365657835_Structural_basis_of_synthetic_agonist_activation_of_the_nuclear_receptor_REV-ERB
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://en.wikipedia.org/wiki/SR9011
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://www.medchemexpress.com/GSK4112.html
https://www.medchemexpress.com/Targets/rev-erb.html
https://www.medchemexpress.com/Targets/rev-erb.html
https://en.wikipedia.org/wiki/SR9011
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623616/
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://www.researchgate.net/publication/265550303_Regulation_of_Circadian_Behavior_and_Metabolism_by_Synthetic_REV-ERB_Agonists
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623616/
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_REV_ERB_Agonists_GSK4112_SR9009_and_SR9011.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623616/
https://www.researchgate.net/publication/370143542_Regulating_the_Clock_REV-ERB_Agonists_as_Promising_Therapeutic_Agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC7086371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7086371/
https://www.researchgate.net/publication/370143542_Regulating_the_Clock_REV-ERB_Agonists_as_Promising_Therapeutic_Agents
https://calbizjournal.com/comparing-two-performance-enhancing-powerhouses-sr9009-vs-sr9011/
https://www.reddit.com/r/NextChems/comments/17wbv53/sr9011_vs_sr9009/
https://receptorchem.co.uk/sr9009-sr9011-update/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4865262/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The characterization and comparison of REV-ERB agonists rely on a set of key in vitro and in

vivo experiments. Generalized protocols for these assays are provided below.

Cell-Based Reporter Gene Assay (Bmal1-luciferase)
This assay measures a compound's ability to modulate the transcriptional repressor activity of

REV-ERB on a target gene promoter.

Cell Culture and Transfection:

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented

with 10% Fetal Bovine Serum (FBS).

Cells are seeded in 96-well plates.

Co-transfection is performed using plasmids for:

A luciferase reporter driven by the Bmal1 promoter.[13]

A full-length REV-ERBα expression vector.[13]

A control vector (e.g., β-galactosidase) for normalization.

Compound Treatment:

After 24 hours, the culture medium is replaced with a medium containing the test

compound (e.g., SR9011) at various concentrations or a vehicle control (DMSO).

Cells are incubated for an additional 24 hours.

Data Analysis:

Cells are lysed, and luciferase activity is measured using a luminometer.

Luciferase values are normalized to the control vector's activity.

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response

curve, representing the concentration at which the compound achieves 50% of its maximal

repression of the Bmal1 promoter.
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In Vivo Pharmacokinetic and Efficacy Studies in Mice
These experiments assess the compound's properties and effects in a living organism.

Animal Model:

Diet-induced obese mice are often used to study metabolic effects.[13]

Compound Administration:

The REV-ERB agonist (e.g., SR9011) is administered, typically via intraperitoneal (i.p.)

injection, at a specified dose (e.g., 100 mg/kg) and frequency (e.g., twice daily).[13]

Pharmacokinetic Analysis:

Blood samples are collected at various time points post-administration.

Plasma concentrations of the compound are measured using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters such as half-life, Cmax (maximum concentration), and

bioavailability are determined.[18]

Efficacy Assessment:

Physiological parameters are measured throughout the study. This can include body

weight, fat mass, and energy expenditure (measured using a Comprehensive Lab Animal

Monitoring System - CLAMS).[13]

At the end of the study, tissues (liver, skeletal muscle, adipose) are collected to analyze

the expression of REV-ERB target genes via quantitative PCR (qPCR).[2]

Experimental Workflow Diagram
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Caption: Workflow for a cell-based reporter assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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